molecular formula C17H16N4O5S B2420746 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-45-7

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2420746
CAS RN: 864927-45-7
M. Wt: 388.4
InChI Key: IYTZKVVXOOEJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Antitumor Activity

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide may have significant potential in antitumor activity. Imidazole derivatives, a class to which this compound may be related, have shown promising results in antitumor research. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, are intriguing for the synthesis of compounds with various biological properties, some of which have advanced past preclinical testing stages in the context of cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Involvement in CNS Acting Drugs

Compounds with similar structural features to 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide might play a role in the development of central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen are prominent in the largest class of organic compounds and are foundational for the synthesis of CNS active compounds. This structural motif's inclusion in pyridine and its derivations could provide a base for synthesizing drugs with effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).

properties

IUPAC Name

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-9(22)20-6-5-12-13(8-20)27-17(14(12)15(18)23)19-16(24)10-3-2-4-11(7-10)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZKVVXOOEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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